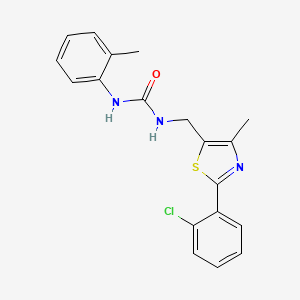
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H18ClN3OS and its molecular weight is 371.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-((2-(2-Chlorophenyl)-4-methylthiazol-5-yl)methyl)-3-(o-tolyl)urea is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the following features:
- Molecular Formula: C21H22ClN3O3S
- Molecular Weight: 431.9 g/mol
- CAS Number: 1421442-17-2
The compound consists of a thiazole ring, a chlorophenyl group, and a urea moiety, which contribute to its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets. It is hypothesized that the compound may bind to enzymes or receptors, modulating their activity. The exact targets can vary based on the biological context:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation: It could interact with receptors, altering signaling pathways that influence cellular responses.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have shown that derivatives of thiazole compounds can induce apoptosis in cancer cells:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | HeLa | 7.01 ± 0.60 |
| Example B | MCF-7 | 8.55 ± 0.35 |
| Example C | A549 | 14.31 ± 0.90 |
These findings suggest that the thiazole structure is crucial for enhancing antitumor activity, potentially making this compound a candidate for further development in cancer therapy .
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Preliminary studies on related thiazole derivatives have shown moderate to good activity against various bacterial strains:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Bacillus subtilis | 4.69 - 22.9 |
These results indicate that the compound could be effective against both Gram-positive and Gram-negative bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to or including variations of this compound:
- Anticancer Research : A study evaluated the cytotoxic effects of thiazole derivatives on various cancer cell lines, demonstrating significant growth inhibition and apoptosis induction .
- Antimicrobial Studies : Another investigation assessed the antimicrobial efficacy of synthesized thiazole compounds against common pathogens, revealing promising results that warrant further exploration .
- Mechanistic Insights : Research has focused on elucidating the binding interactions between these compounds and their molecular targets using computational modeling and biochemical assays .
Propriétés
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3OS/c1-12-7-3-6-10-16(12)23-19(24)21-11-17-13(2)22-18(25-17)14-8-4-5-9-15(14)20/h3-10H,11H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDWQYHIJYZTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=C(N=C(S2)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














